Product packaging for Isovalerylshikonin(Cat. No.:CAS No. 52387-14-1)

Isovalerylshikonin

Cat. No.: B1217815
CAS No.: 52387-14-1
M. Wt: 372.4 g/mol
InChI Key: UTOUNDHZJFIVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovalerylshikonin (CAS 52387-14-1) is a shikonin pigment, a naturally occurring naphthoquinone identified in plant species such as Arnebia euchroma and Onosma visianii . This compound is a promising resistance-modifying agent (RMA) for combating antimicrobial resistance. Research demonstrates that this compound exhibits a synergistic effect with antibiotics like streptomycin against drug-resistant Staphylococcus aureus by significantly inhibiting the bacterial MsrA efflux pump, reducing antibiotic minimum inhibitory concentrations (MIC) by up to 16-fold, and suppressing msrA mRNA expression . Its efficacy has been confirmed in vivo, improving survival rates in a murine peritonitis/sepsis model, with studies reporting an acute toxicity LD50 of 2.584 g/kg in mice . Beyond infectious disease research, this compound and its derivatives show potent bioactivities in other fields. It has displayed insecticidal properties, inhibiting the growth of the agricultural pest Spodoptera littoralis (tobacco cutworm) . Furthermore, the derivative β-Hydroxyisovaleryl-shikonin has been investigated in oncology, inducing apoptosis in cancer cell lines such as cervical cancer (HeLa) and pancreatic cancer by inhibiting the PI3K/AKT/mTOR signaling pathway, triggering ROS production, and causing mitochondrial dysfunction . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O6 B1217815 Isovalerylshikonin CAS No. 52387-14-1

Properties

IUPAC Name

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOUNDHZJFIVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319387
Record name Isovalerylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52387-14-1
Record name Isovalerylshikonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Engineering of Isovalerylshikonin

Precursor Pathways in Shikonin (B1681659)/Isovalerylshikonin (B600525) Biosynthesis

Geranyl pyrophosphate (GPP) is a C10 isoprenoid precursor that serves as a fundamental building block for a vast array of plant secondary metabolites, including terpenoids and the isoprenoid moiety of shikonin. In the context of shikonin biosynthesis, GPP is primarily derived from the mevalonate (B85504) (MVA) pathway frontiersin.orgresearchgate.netd-nb.infonih.gov. This pathway, which occurs in the cytosol, begins with acetyl-CoA.

The MVA pathway proceeds through a series of enzymatic steps:

Two molecules of acetyl-CoA condense to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This reaction is catalyzed by enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) researchgate.netnih.gov.

HMG-CoA is then reduced to mevalonate by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) frontiersin.orgresearchgate.netnih.govresearchgate.net. HMGR is often identified as a rate-limiting enzyme in the MVA pathway, making it a critical target for metabolic engineering efforts aimed at increasing isoprenoid production researchgate.netresearchgate.netresearchgate.net.

Mevalonate is subsequently phosphorylated twice, first by mevalonate kinase (MVK) and then by phosphomevalonate kinase (PMVK), to yield mevalonate-5-diphosphate.

Decarboxylation of mevalonate-5-diphosphate by mevalonate diphosphate (B83284) decarboxylase (MVDD) produces isopentenyl pyrophosphate (IPP).

IPP is isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl pyrophosphate isomerase (IPPI).

Finally, the condensation of DMAPP with IPP, catalyzed by geranyl diphosphate synthase (GDPS), yields GPP researchgate.netencyclopedia.pubijbbku.com.

While the MVA pathway is the predominant source of GPP for shikonin biosynthesis, it is worth noting that some plants also utilize the methyl erythritol (B158007) phosphate (B84403) (MEP) pathway, typically located in plastids, for isoprenoid production researchgate.netnih.govijbbku.com. However, research indicates a stronger reliance on the MVA pathway for shikonin precursors d-nb.info.

The phenylpropanoid pathway commences with the amino acid L-phenylalanine:

L-phenylalanine is deaminated to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL) researchgate.netresearchgate.netoup.com. PAL is a pivotal enzyme that bridges primary metabolism with the synthesis of diverse phenolic secondary metabolites researchgate.net.

Cinnamic acid undergoes hydroxylation at the para position by cinnamate (B1238496) 4-monooxygenase (C4H) to form p-coumaric acid researchgate.netoup.com.

p-Coumaric acid is then activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) d-nb.inforesearchgate.netoup.com.

While the exact conversion of p-coumaroyl-CoA to PHB can involve various routes, it is understood to be derived from intermediates of the phenylpropanoid pathway, with evidence favoring a β-oxidation route of p-coumarate oup.comnih.gov.

This pathway efficiently channels carbon flux from primary metabolism to generate the aromatic precursor required for naphthoquinone synthesis d-nb.infofrontiersin.org.

Key Enzymatic Steps in Naphthoquinone Skeleton Formation

The convergence of GPP and PHB marks the initiation of the naphthoquinone skeleton formation. This critical juncture is orchestrated by specific enzymes that catalyze the initial coupling and subsequent modifications.

The first dedicated step in the biosynthesis of shikonin and its derivatives involves the enzymatic coupling of PHB and GPP. This reaction is catalyzed by p-hydroxybenzoate geranyltransferase (PGT) frontiersin.orgresearchgate.netd-nb.inforesearchgate.netoup.com. PGT catalyzes the transfer of the geranyl moiety from GPP to the hydroxyl group of PHB, forming m-geranyl-p-hydroxybenzoate (GBA) frontiersin.orgd-nb.infooup.com. This reaction is considered a key junction, integrating the products of the mevalonate and phenylpropanoid pathways, and is essential for establishing the basic carbon skeleton that will be further elaborated into the naphthoquinone structure frontiersin.orgresearchgate.netd-nb.inforesearchgate.net.

The coordinated action of these enzymes and pathways provides the essential molecular framework for the biosynthesis of this compound and related naphthoquinones.

Hydroxylation Processes by Cytochrome P450 Enzymes (e.g., CYP76B74)

The biosynthesis of shikonin and its derivatives is initiated by the condensation of geranyl pyrophosphate (GPP) and p-hydroxybenzoic acid (PHB) oup.com. GPP is derived from the mevalonate pathway, while PHB originates from the phenylpropanoid pathway nih.gov. Following the initial conjugation step, a series of modifications occur, including decarboxylation and hydroxylation, to form the naphthoquinone skeleton.

Cytochrome P450 monooxygenases (CYPs) play a critical role in these oxidative steps. Specifically, CYP76B74 has been identified as a key enzyme responsible for the 3′′-hydroxylation of geranylhydroquinone (GHQ) , converting it to 3′′-hydroxy-geranylhydroquinone. This hydroxylation is a crucial step in the shikonin biosynthetic pathway, enabling subsequent cyclization reactions to form the naphthoquinone ring system oup.comoup.comnih.govuniprot.org. Phylogenetic analyses indicate that CYP76B74 belongs to the CYP76B subfamily and is localized to the endoplasmic reticulum membranes oup.com. Other CYPs, such as those from the CYP82AR subfamily (e.g., DSH1/DSH2), are also involved in hydroxylation reactions, converting deoxyshikonin (B1670263) into shikonin or alkannin (B1664780) researchgate.net. These enzymatic activities are fundamental for establishing the core shikonin structure, which serves as the substrate for further diversification, including the attachment of acyl groups like isovaleryl.

Esterification and Diversification of Shikonin Derivatives

Activity of Shikonin O-Acyltransferase (LeSAT1) and Alkannin O-Acyltransferase (LeAAT1) in Ester Formation

The esterification of shikonin and alkannin is primarily catalyzed by members of the BAHD acyltransferase family frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. In Lithospermum erythrorhizon, two key enzymes have been identified: shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) frontiersin.orgnih.govnih.gov. These enzymes are responsible for transferring acyl groups from activated acyl donors to the hydroxyl positions of shikonin and alkannin, respectively.

Research has demonstrated that LeSAT1 exhibits high acylation capability, utilizing various acyl-CoA molecules as donors. Notably, LeSAT1 has been shown to efficiently catalyze the transfer of acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA to form acetylshikonin (B600194), isobutyrylshikonin (B150250), and This compound , respectively nih.gov. While LeSAT1 shows the strongest activity with acetyl-CoA, its ability to utilize isovaleryl-CoA is critical for the biosynthesis of this compound. Similarly, LeAAT1 performs analogous acylations on alkannin. Studies across different Boraginaceae species have identified homologous acyltransferases that also utilize these acyl donors, indicating conserved enzymatic mechanisms for shikonin derivative diversification researchgate.netresearchgate.net.

Table 1: Key Acyltransferases and Their Acyl Donor Specificities in Shikonin/Alkannin Biosynthesis

EnzymePrimary Acyl Donor(s)Resulting Ester Derivative(s)Source Species
LeSAT1Acetyl-CoA, Isobutyryl-CoA, Isovaleryl-CoAAcetylshikonin, Isobutyrylshikonin, this compoundLithospermum erythrorhizon
LeAAT1Acetyl-CoA, Isobutyryl-CoA, Isovaleryl-CoAAcetylalkannin, Isobutyrylalkannin, IsovalerylalkanninLithospermum erythrorhizon
Homologous AAT/SATAcetyl-CoA, Isobutyryl-CoA, Isovaleryl-CoAVarious Shikonin/Alkannin estersVarious Boraginaceae

Biochemical Mechanisms of Isovaleryl Side Chain Attachment

The biochemical mechanism for the attachment of the isovaleryl side chain to the shikonin molecule involves the enzymatic action of acyltransferases, such as LeSAT1. This process requires the availability of isovaleryl-CoA as the activated acyl donor nih.gov. The acyltransferase catalyzes the transfer of the isovaleryl group from isovaleryl-CoA to a specific hydroxyl group on the shikonin molecule, forming an ester linkage. This esterification step is crucial for generating this compound and contributes to the chemical diversity observed among shikonin derivatives. The specificity of the acyltransferase for isovaleryl-CoA, alongside other acyl donors, dictates the spectrum of esterified products formed within the plant.

Regulation of Biosynthesis and Production Optimization

The biosynthesis of shikonin and its derivatives is tightly regulated by genetic factors and influenced by various environmental cues and exogenous elicitors. Understanding these regulatory mechanisms is key to enhancing production yields through biotechnological strategies.

Genetic and Transcriptomic Analysis of Biosynthetic Genes

Genetic and transcriptomic analyses have been instrumental in identifying and characterizing genes involved in the shikonin biosynthetic pathway. Transcriptome data from shikonin-producing plants, such as Lithospermum erythrorhizon, Arnebia euchroma, and Echium plantagineum, have revealed the expression profiles of numerous unigenes related to shikonin biosynthesis nih.gov.

Key genes identified include those encoding enzymes for the phenylpropanoid and mevalonate pathways, as well as specific enzymes in the shikonin pathway itself. For instance, genes like PAL (phenylalanine ammonia-lyase), HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), and PGT (p-hydroxybenzoate:geranyltransferase) are critical for producing the pathway precursors and the initial conjugated product oup.comnih.govmdpi.com. Transcriptomic studies have also highlighted the role of transcription factors, such as LeMYB1 , which positively regulates the expression of key biosynthetic genes (e.g., PAL, HMGR, PGT) and regulatory genes (e.g., LeDI-2, LePS-2), thereby enhancing shikonin production cas.cz. Furthermore, coexpression network analyses have helped identify new gene connections and potential candidates for enzymatic steps, including various cytochrome P450s implicated in hydroxylation reactions nih.gov.

Table 2: Key Genes and Their Roles in Shikonin Biosynthesis

Gene/ProteinRole in Shikonin BiosynthesisNotes
CYP76B74 Catalyzes the 3′′-hydroxylation of geranylhydroquinone (GHQ) to 3′′-hydroxy-geranylhydroquinone.A crucial cytochrome P450 enzyme for the formation of the shikonin core structure. Identified in Arnebia euchroma.
LeSAT1 Shikonin O-acyltransferase.Catalyzes the esterification of shikonin. Utilizes isovaleryl-CoA to form this compound, among other derivatives. Its activity is strongest with acetyl-CoA.
LeAAT1 Alkannin O-acyltransferase.Catalyzes the esterification of alkannin, analogous to LeSAT1's role with shikonin.
PAL Phenylalanine ammonia-lyase.Involved in the phenylpropanoid pathway, contributing to the p-hydroxybenzoic acid precursor. Its expression is upregulated by nitric oxide.
HMGR 3-hydroxy-3-methylglutaryl-coenzyme A reductase.A key enzyme in the mevalonate pathway, essential for geranyl pyrophosphate synthesis. HMGR gene expression is upregulated by nitric oxide. LeHMGR1 and LeHMGR2 are hypothesized to be rate-limiting steps.
PGT p-hydroxybenzoate:geranyltransferase.Catalyzes the initial conjugation of p-hydroxybenzoic acid and geranyl pyrophosphate, a committed step in shikonin biosynthesis. Expression is upregulated by nitric oxide and methyl jasmonate.
LeMYB1 Transcription factor.A positive regulator that enhances shikonin formation by upregulating key biosynthetic genes (PAL, HMGR, PGT) and regulatory genes (LeDI-2, LePS-2) in L. erythrorhizon.

Influence of Environmental Factors and Elicitors (e.g., Methyl Jasmonate, Nitric Oxide, Ethylene)

Environmental factors and exogenous elicitors can significantly modulate the biosynthesis and accumulation of shikonin derivatives, including this compound.

Methyl Jasmonate (MeJA): MeJA is a well-established elicitor that can induce the production of secondary metabolites in plant cell cultures. In Lithospermum erythrorhizon cell cultures, MeJA has been shown to induce shikonin and dihydroechinofuran (B1254624) production by increasing the activity of enzymes like p-hydroxybenzoate geranyltransferase oup.com. Transcriptomic studies in Lithospermum officinale have demonstrated that MeJA significantly upregulates the expression of key shikonin biosynthetic genes, including PGT, PAL, HMGR, GPPS, and 4CL, with PGT showing the most pronounced increase jpmb-gabit.ir. Similarly, MeJA has been reported to enhance shikalkin (a mixture of shikonin and alkannin) production in Arnebia euchroma callus cultures nih.gov.

Nitric Oxide (NO): Endogenously produced nitric oxide plays a regulatory role in shikonin formation in Onosma paniculatum cells. NO levels increase significantly after inoculation into production medium, and its presence is correlated with increased shikonin production. Inhibitors of NO biosynthesis reduce shikonin formation, while exogenous NO can alleviate this inhibition. Real-time PCR analysis indicates that NO significantly upregulates the expression of genes encoding key enzymes in shikonin biosynthesis, such as PAL, PGT, and HMGR oup.comoup.comnih.gov.

Ethylene (B1197577): Ethylene has also been implicated in regulating shikonin biosynthesis. In Lithospermum erythrorhizon shoot cultures, ethylene or its precursor, 1-aminocyclopropane-1-carboxylic acid, led to an increase in shikonin derivatives. Conversely, ethylene response inhibitors decreased their production, suggesting ethylene's involvement in the regulatory network of shikonin biosynthesis nih.gov. Furthermore, studies on the effect of 2,4-D indicated that blocking the ethylene signal transduction pathway downregulates phenylpropanoid formation-related genes, consequently inhibiting shikonin biosynthesis pakbs.org.

Table 3: Influence of Elicitors on Shikonin Derivative Production

ElicitorPlant Species/Culture TypeReported Effect on Shikonin/Derivative ProductionKey Genes Upregulated (if specified)
Methyl JasmonateL. erythrorhizon cell culturesInduced production; increased activity of p-hydroxybenzoate geranyltransferase.p-hydroxybenzoate geranyltransferase
Methyl JasmonateL. officinale culturesSignificant increase in gene expression of PAL, 4CL, HMGR, GPPS, and PGT. PGT showed the highest increase.PAL, 4CL, HMGR, GPPS, PGT
Methyl JasmonateA. euchroma callusEnhanced shikalkin production (comparable to Cu²⁺).-
Nitric Oxide (NO)O. paniculatum cellsIncreased shikonin formation; upregulated expression of PAL, PGT, and HMGR.PAL, PGT, HMGR
EthyleneL. erythrorhizon shoot culturesIncreased shikonin derivatives.-

These findings underscore the complex interplay of genetic programming and environmental signals in controlling the production of this compound and other shikonin derivatives, offering avenues for optimizing their yield through targeted interventions.

Compound List:

this compound

Shikonin

Alkannin

Geranylhydroquinone (GHQ)

3′′-hydroxy-geranylhydroquinone

Deoxyshikonin

Acetylshikonin

Isobutyrylshikonin

Geranyl pyrophosphate (GPP)

p-hydroxybenzoic acid (PHB)

3-geranyl-4-hydroxybenzoic acid (GBA)

p-coumaric acid

p-coumaroyl-AMP

Isovaleryl-CoA

Acetyl-CoA

Isobutyryl-CoA

Phenylalanine

Acetyl-CoA

Ammonium (B1175870)

Nitrate

Dihydronaphthoquinone

Naphthoquinone

Flavonoids

Rosmarinic acid

Terpenoid indole (B1671886) alkaloid

Plumbagin

Ginsenosides

Vincristine

Vinblastine

Paclitaxel

Camptothecin

Andrographolide

Resveratrol

Piceatannol

Anthocyanins

Isovaleric acid

Arnebinol

Alannan

Caffeic acid

Strategies for Metabolic Engineering and Cell Culture Production

This compound, a significant naphthoquinone derivative, is primarily synthesized by plants within the Boraginaceae family, notably Arnebia euchroma and Lithospermum erythrorhizon nih.govresearchgate.netresearchgate.netoup.comresearchgate.net. Given the limited yield and the risk of overexploitation of these natural sources, considerable research has been dedicated to developing efficient in vitro production systems. These encompass plant cell culture techniques and advanced metabolic engineering approaches, all aimed at enhancing the biosynthesis and accumulation of this compound and its related shikonin derivatives.

Plant Cell Culture Strategies

Plant cell cultures, particularly suspension cultures, have emerged as a promising alternative for the sustainable production of shikonin derivatives researchgate.netoup.comresearchgate.netnih.govnih.govscispace.comfrontiersin.org. Studies involving Arnebia euchroma suspension cultures have demonstrated their capacity to produce shikonin and its associated compounds researchgate.netresearchgate.netresearchgate.netnih.govcapes.gov.brresearchgate.net. A common and effective methodology employs a two-stage culture system. Initially, cells are cultivated in a growth medium (GM) to achieve substantial biomass. Subsequently, these cells are transferred to a production medium, often a modified M9 medium, which is specifically optimized for the enhanced synthesis and accumulation of secondary metabolites like this compound researchgate.netnih.gov.

The optimization of culture conditions is paramount for maximizing the yield of this compound:

Temperature: A temperature of 25°C has been identified as optimal for the production of shikonin derivatives in A. euchroma nih.govresearchgate.net.

pH: Alkaline pH levels, specifically within the range of 7.25 to 9.50, have been shown to promote the production of shikonin derivatives nih.govresearchgate.net.

Light: Cultivation under dark conditions generally leads to increased cell biomass and pigment production. Conversely, exposure to light can completely inhibit the synthesis of shikonin derivatives in certain plant systems nih.govscispace.comresearchgate.net.

Carbon Source: Research indicates that a sucrose (B13894) concentration of 6% is beneficial for achieving peak shikonin derivative yields researchgate.net.

Media Composition: While specific formulations can vary, modified M9 medium is frequently utilized for production. The presence of certain ions, such as ammonium, can suppress shikonin synthesis, underscoring the importance of careful media design nih.govscispace.com.

Enhancement Strategies

Beyond the optimization of fundamental culture conditions, several exogenous strategies can further augment the production of this compound:

Elicitation: The application of elicitors, such as fungal components derived from Aspergillus niger or Rhizopus oryzae, has been demonstrated to significantly stimulate shikonin production in A. euchroma suspension cultures capes.gov.br. Elicitors can activate plant defense responses, thereby increasing the synthesis of secondary metabolites.

In Situ Product Removal (ISPR): The combination of elicitation with in situ extraction techniques, for instance, employing liquid perfluorodecalin, can yield a synergistic effect. This approach leads to substantially higher shikonin yields compared to elicitation or extraction performed independently capes.gov.brbenthamscience.com. ISPR serves to mitigate product feedback inhibition and continuously removes the metabolite from the culture, facilitating sustained production.

Precursor Feeding: Supplementing the culture medium with key biosynthetic precursors can enhance the metabolic flux through the relevant pathways. For example, the addition of L-phenylalanine, a critical precursor in the phenylpropanoid pathway that leads to p-hydroxybenzoic acid (PHB), has been shown to increase the accumulation of shikonin and its derivatives, including acetylshikonin and isobutyrylshikonin nih.govresearchgate.net.

Metabolic Engineering Approaches

Metabolic engineering offers sophisticated strategies for the rational improvement of this compound production by precisely manipulating the plant's biosynthetic machinery. Although the complete biosynthetic pathway for this compound is still an active area of research, understanding the established steps in shikonin biosynthesis provides crucial targets for engineering efforts. This includes the identification and manipulation of genes encoding key enzymes responsible for the formation of the naphthoquinone core and the subsequent attachment of the isovaleryl side chain.

Potential metabolic engineering strategies include:

Overexpression of Rate-Limiting Enzymes: Identifying enzymes that govern the flux through the pathway and subsequently increasing their expression levels. For instance, genes such as Le4CL3 and Le4CL4 in L. erythrorhizon have been implicated in shikonin biosynthesis, and their disruption has been shown to reduce production oup.com.

Knockdown or Knockout of Competing Pathways: Redirecting metabolic resources away from pathways that compete for common precursors, thereby channeling more resources towards this compound synthesis.

Heterologous Expression: Transferring genes involved in this compound biosynthesis into microbial hosts (e.g., yeast or bacteria) or other plant systems can enable production in more controlled or scalable environments nih.govnih.govrsc.org.

Genome Editing: Utilizing advanced tools like CRISPR/Cas9 to precisely modify genes within the biosynthetic pathway, allowing for targeted improvements in production efficiency and yield oup.comfrontiersin.org.

The established plant cell culture systems not only function as production platforms but also serve as valuable experimental models for elucidating the regulatory mechanisms of shikonin biosynthesis. These systems are instrumental for conducting metabolic engineering experiments, such as gene silencing or overexpression studies researchgate.net. Furthermore, the recent sequencing of genomes from key producing species like L. erythrorhizon provides a significant resource for future genetic engineering initiatives oup.com.

Summary of Production Enhancement Strategies

Strategy/ConditionParameterOptimal Value/TypeResult/EnhancementSource(s)
Culture Conditions Temperature25°C586.17 μg/g FW (in A. euchroma) researchgate.net
pHAlkaline (7.25–9.50)Favored shikonin derivative production researchgate.net
LightDark conditionsEnhanced cell biomass and pigment production; light inhibits production nih.govscispace.comresearchgate.net
Sucrose Concentration6%656.14 μg/g FW (in A. euchroma) researchgate.net
Enhancement Strategies Elicitation (e.g., Rhizopus oryzae)Addition to culture medium89.75 mg/L shikonin (2.24-fold increase over control) capes.gov.br
Elicitation + In Situ ExtractionCombined treatment245.68 mg/L shikonin (6.15-fold increase over control) capes.gov.br
Precursor FeedingL-phenylalanineIncreased accumulation of shikonin and its derivatives nih.govresearchgate.net
Bioreactor Production Air-lift bioreactor (optimized)Optimized culture conditionsAchieved 25.5 μg/ml metabolite production nih.gov

Advanced Methodologies for Extraction, Isolation, and Analytical Characterization

Chromatographic Techniques for Purification and Separation

Chromatographic methods are indispensable for both the purification of Isovalerylshikonin (B600525) from crude extracts and its subsequent quantitative analysis.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) using C18 columns is a widely adopted technique due to its efficacy in separating this compound from other structurally similar shikonin (B1681659) derivatives and interfering compounds present in botanical extracts thieme-connect.comncl.edu.twnih.govturkjps.org.

Typical HPLC methods for this compound involve isocratic or gradient elution with mobile phases composed of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, often containing acetic acid or ammonium (B1175870) acetate (B1210297) thieme-connect.comnih.govturkjps.org. For instance, a mobile phase consisting of acetonitrile, methanol, and water (60:20:20) with 2% acetic acid has been effectively utilized thieme-connect.com. Detection is commonly performed using UV-Vis spectrophotometry, with wavelengths such as 525 nm or 520 nm being optimal for this compound due to its chromophoric nature thieme-connect.comnih.govturkjps.org. Some methods also employ 280 nm for detection ncl.edu.tw. These methods allow for rapid analysis, with total run times often within 20 to 35 minutes, facilitating efficient sample throughput ncl.edu.twnih.govturkjps.org. Preparative Thin-Layer Chromatography (p-TLC) has also been employed for the initial isolation of this compound from plant extracts before more refined chromatographic steps researchgate.net.

Table 1: Representative HPLC Method Parameters for this compound Analysis

ParameterMethod 1 thieme-connect.comMethod 2 nih.govturkjps.orgMethod 3 ncl.edu.twlawdata.com.tw
Column RP-C18 (250×4.6 mm, 5 µm)C18 (ACE, 150 mm × 4.6 mm, 5 µm)RP-C18 (ThermoQuest, 250 × 4.6 mm i.d.)
Mobile Phase Acetonitrile-Methanol-Water (60:20:20, 2% Acetic Acid)Acetonitrile: 0.1 M Acetic Acid (70:30)Acetonitrile: Acetic Acid (47:53, pH 2.56)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV (DAD detector, 525 nm)UV (520 nm)UV (280 nm)
Temperature Ambient25°CAmbient
Run Time Not specified~20 min~35 min

Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is an invaluable tool for the structural elucidation and confirmation of this compound. Electrospray Ionization (ESI) is a common ionization technique, often operated in negative ion mode to generate deprotonated molecules ([M-H]⁻) nih.govthegoodscentscompany.comscispace.com.

Table 2: Mass Spectrometry Techniques for this compound Characterization

TechniqueIonization MethodDetection Mode(s)Primary ApplicationNotes
LC-ESI-MS/MSESINegative Ion, MRMQuantitative analysis, Structural confirmationMRM for targeted quantification; ESI in negative mode ([M-H]⁻) common nih.govthegoodscentscompany.comscispace.com.
LC-HRMS (e.g., Q-ToF)ESINot specifiedAccurate mass determination, Elemental compositionHigh mass accuracy aids in formula determination currenta.demassspeclab.com.
MALDI-TOF MSMALDI-TOFNot specifiedCharacterization, Structural elucidationUsed in conjunction with other spectroscopic methods researchgate.net.
MS/MS FragmentationVariousFragment ionsDetailed structural information, Bond cleavage analysisEssential for confirming molecular structure and identifying substructures currenta.derfi.ac.ukpsu.edumassspeclab.com.

Quantitative Analysis and Profile Determination

Accurate quantification of this compound is essential for understanding its distribution in various sources and for quality control purposes.

Developing robust analytical methods for quantifying this compound in complex matrices, such as plant extracts or biological fluids, requires careful validation. Key parameters include linearity, accuracy, precision, and sensitivity.

Methods are typically validated to ensure reliable quantification. Linearity is established by demonstrating a direct correlation between analyte concentration and detector response, with correlation coefficients (r) often exceeding 0.99 thieme-connect.comnih.govlawdata.com.twnih.gov. Accuracy and precision are assessed through parameters like Relative Standard Deviation (RSD) and Relative Error (RE), which are generally kept below 7-8.52% in validated methods thieme-connect.comncl.edu.twnih.govlawdata.com.twnih.gov. Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ) . For instance, LOQs have been reported as low as 9 ng/mL in plasma nih.gov and 0.05 µg/mL in ointment formulations ncl.edu.twlawdata.com.tw. The use of internal standards (e.g., emodin, diclofenac) is a common practice to correct for variations in sample preparation and instrumental response, thereby enhancing the accuracy of quantification ncl.edu.twnih.gov.

Table 3: Validation Parameters for this compound Quantification

ParameterTypical Values / RangeSource Examples
Linearity (r) > 0.99 thieme-connect.comnih.govlawdata.com.twnih.gov
Accuracy (RE) < 7.0% ncl.edu.twlawdata.com.tw
Precision (RSD) < 7.0% (inter-day), < 8.52% (intra-day) ncl.edu.twlawdata.com.tw, nih.gov
LOQ 9 ng/mL (plasma) nih.gov, 0.05 µg/mL (ointment) ncl.edu.twlawdata.com.tw nih.gov, ncl.edu.twlawdata.com.tw
LOD 0.05 µg/mL (ointment) ncl.edu.twlawdata.com.tw, 0.19-2.01 ppm nih.govturkjps.org ncl.edu.twlawdata.com.tw, nih.govturkjps.org
Internal Standard Use Emodin, Diclofenac nih.gov, ncl.edu.tw
Matrix Effects No significant effects observed nih.gov

This compound is a constituent of several plant species, with its concentration varying significantly among them. Research has focused on identifying and quantifying this compound in various members of the Boraginaceae family.

Table 4: this compound Content in Different Botanical Sources

Botanical SourcePart ExaminedReported this compound ContentNotes
Lithospermum erythrorhizonRoots12% (w/w)Quantified in total root extract fitoterapia.net.
Echium italicum L.RootsHighest among Echium speciesComparative analysis indicated it as a primary source of shikonin derivatives nih.govturkjps.org.
Echium vulgare L.RootsPresentIdentified as a source of shikonin derivatives nih.govturkjps.org.
Echium angustifolium MillerRootsPresentIdentified as a source of shikonin derivatives nih.govturkjps.org.
Onosma armeniacumRoots2.53% (relative content)Analyzed alongside deoxyshikonin (B1670263) and acetylshikonin (B600194) thieme-connect.com.
Onosma visianiiRoots37.2 mg (isolated)Isolated as one of 11 naphthoquinone derivatives; showed significant acaricidal activity mdpi.com.
Arnebia euchromaRootsNot specifiedThis compound identified as a constituent with antibacterial and anti-mite activity chemfaces.com.

Compound List:

this compound

Shikonin

Acetylshikonin

Deoxyshikonin

Isobutylshikonin

β,β-dimethylacrylshikonin

Isobutyrylshikonin (B150250)

β-acetoxyisovaleryshikonin

β-hydroxy-isovalerylshikonin

2-methyl-n-butyrylshikonin (MBS)

Emodin

Ferulic acid

Diclofenac

Structure Activity Relationship Sar Studies of Isovalerylshikonin and Its Analogs

Influence of the Isovaleryl Moiety on Biological Potency

The isovaleryl moiety, an ester group attached to the side chain of the shikonin (B1681659) core, plays a significant role in modulating the biological potency of the molecule. The nature of this acyl group influences the compound's lipophilicity, which in turn affects its ability to traverse cell membranes and interact with intracellular targets. While the naphthoquinone core is essential for the cytotoxic activity of shikonin and its derivatives, the side chain, including the isovaleryl group, modifies this activity.

The length, branching, and saturation of the acyl chain can impact the compound's biological effects. For instance, studies have shown that variations in the ester group can lead to differences in cytotoxicity against various cancer cell lines. The isovaleryl group, with its branched five-carbon structure, contributes to a specific level of lipophilicity that appears to be favorable for its anticancer activity in certain contexts. However, a strict structure-activity relationship is not always observed, and the optimal side chain can vary depending on the specific cancer cell line being targeted.

Comparative Analysis with Other Shikonin Derivatives (e.g., Acetylshikonin (B600194), Isobutyrylshikonin (B150250), β,β-Dimethylacrylshikonin)

To better understand the role of the isovaleryl group, it is informative to compare the biological activity of isovalerylshikonin (B600525) with that of other naturally occurring and synthetic shikonin derivatives. Acetylshikonin, isobutyrylshikonin, and β,β-dimethylacrylshikonin are among the most studied analogs.

CompoundStructure of Acyl GroupCancer Cell LineIC50 (µM)Reference
This compound IsovalerylWM9 (Melanoma)>10 nih.gov
MUG-Mel2 (Melanoma)~7.5 nih.gov
Acetylshikonin AcetylHeLa (Cervical Cancer)- nih.gov
HepG2 (Liver Cancer)- nih.gov
Isobutyrylshikonin IsobutyrylWM9 (Melanoma)~10 nih.gov
MUG-Mel2 (Melanoma)~7.5 nih.gov
β,β-Dimethylacrylshikonin β,β-DimethylacrylWM9 (Melanoma)~2.5 nih.gov
MUG-Mel2 (Melanoma)~2.0 nih.gov

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes within the cited studies.

Impact of Hydroxyl and Methoxyl Substitutions on Biological Efficacy

The naphthoquinone core of this compound contains two hydroxyl groups at positions 5 and 8, which are considered crucial for its biological activity. nih.govnih.gov These hydroxyl groups can participate in hydrogen bonding and redox cycling, processes that are often implicated in the cytotoxic mechanisms of quinones.

Modification of these hydroxyl groups, for example, through methoxylation (replacement with a methoxy group), can have a profound impact on the compound's efficacy. Studies on related naphthoquinones have shown that the presence and position of hydroxyl and methoxy groups can significantly alter their biological activities. mdpi.com For instance, the addition of a methoxy group or a methyl group at the C2 position of the parent naphthoquinone structure has been shown to increase antiprotozoal potential, while a hydroxyl group at the same position decreased activity. nih.gov Furthermore, hydroxylation at the C5 and C8 positions is believed to enhance the antiprotozoal potential. nih.gov This highlights the importance of the substitution pattern on the aromatic ring in determining the biological effects of these compounds.

Stereochemical Considerations and their Role in Activity

This compound is a chiral molecule, with the R-enantiomer being the naturally occurring form. Its enantiomer is isovalerylalkannin (the S-enantiomer). Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, as the three-dimensional arrangement of atoms can affect how a molecule interacts with its biological targets, which are often chiral themselves. nih.gov

For shikonin and its derivatives, the biological activity is largely attributed to the (R)-configuration at the C-1' position of the side chain. nih.gov While both enantiomers often exhibit similar pharmacological properties, subtle differences in their activity profiles can exist. The specific stereochemistry can influence the binding affinity of the molecule to its target proteins, potentially leading to variations in potency and selectivity. Most studies on the biological activity of this compound and its analogs have focused on the naturally occurring (R)-enantiomer.

Rational Design and Synthesis of Novel this compound Analogs for Enhanced Activity and Specificity

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel this compound analogs with improved therapeutic properties. The goal of such endeavors is to create new compounds with enhanced potency against cancer cells, increased selectivity to minimize off-target effects and toxicity, and improved pharmacokinetic profiles.

One approach involves the modification of the isovaleryl side chain to optimize lipophilicity and interaction with target molecules. This can include the introduction of different functional groups, altering the chain length, or incorporating cyclic structures. For example, the synthesis of shikonin derivatives with cyclopropane-bearing moieties has been explored to enhance activity against melanoma cell lines. nih.gov

Another strategy focuses on modifying the naphthoquinone core. This could involve the synthesis of derivatives with different substitution patterns of hydroxyl and methoxyl groups to fine-tune the electronic properties and redox potential of the molecule. The development of shikonin-based nanomedicines is also a promising area of research, aiming to improve drug delivery to tumor sites and reduce systemic toxicity. nih.gov By combining the knowledge of SAR with modern drug design techniques, researchers are actively working towards the development of the next generation of shikonin-based anticancer agents.

Q & A

Q. How can researchers resolve contradictions in this compound’s dose-response efficacy across studies?

  • Conduct meta-analyses adjusting for variables like cell type (e.g., U937 leukemia vs. Tetranychus urticae mites) and assay protocols. For example, ED50 values range from 1.15 µg/cm² (acaricidal activity) to higher cytotoxicity thresholds. Use multivariate regression to identify confounding factors .

Q. What mechanistic studies are needed to elucidate this compound’s inhibition of ERK/JNK/MAPK and AKT pathways?

  • Perform Western blotting or phospho-specific flow cytometry to track pathway activation. Compare time- and dose-dependent effects with controls (e.g., shikonin). Note that this compound’s superior cytotoxicity correlates with c-MYC downregulation, suggesting pathway crosstalk .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s acaricidal potency?

  • Synthesize derivatives with modified acyl side chains (e.g., β,β-dimethylacrylshikonin) and test oviposition inhibition in mites. Prioritize compounds with ED90 ≤3 µg/cm² and low mammalian toxicity. Use molecular docking to predict interactions with mite-specific targets .

Q. What statistical approaches are recommended for analyzing synergistic interactions between this compound and conventional drugs?

  • Apply the Bliss Independence or Loewe Additivity models to quantify synergy. Validate results with dose-response matrix assays and calculate combination indices (CI). For example, this compound’s synergy with streptomycin requires CI <1 for clinical relevance .

Methodological Considerations

Q. How should researchers address variability in this compound’s bioactivity due to enantiomeric differences?

  • Enantiomer separation via chiral chromatography is essential. Compare IC50 values of homochiral vs. racemic mixtures. For instance, this compound’s IC50 is significantly lower than its enantiomer, emphasizing the need for stereochemical documentation .

Q. What protocols ensure reproducibility in this compound’s extraction and purification from natural sources?

  • Use column chromatography (silica gel, Sephadex LH-20) guided by TLC. Standardize solvent systems (e.g., hexane:ethyl acetate gradients) and validate yields via HPLC. Report plant material authentication (e.g., Arnebia euchroma chemotyping) .

Q. How can computational modeling enhance this compound’s target identification?

  • Apply molecular dynamics simulations to predict binding affinities for bacterial efflux pumps (e.g., NorA in S. aureus). Validate with knock-out strains or fluorescence-based accumulation assays .

Data Interpretation Guidelines

  • For cytotoxicity studies : Normalize data to vehicle controls and include positive controls (e.g., doxorubicin). Address outliers using Grubbs’ test .
  • For antimicrobial synergy : Use standardized bacterial inoculum sizes (1–5 × 10⁵ CFU/mL) to minimize variability .
  • For structural characterization : Adhere to IUPAC nomenclature and deposit crystallographic data in public repositories (e.g., CCDC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.